Maltotriitol

Catalog No.
S619692
CAS No.
32860-62-1
M.F
C18H34O16
M. Wt
506.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Maltotriitol

CAS Number

32860-62-1

Product Name

Maltotriitol

IUPAC Name

(2S,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyhexane-1,2,3,5,6-pentol

Molecular Formula

C18H34O16

Molecular Weight

506.5 g/mol

InChI

InChI=1S/C18H34O16/c19-1-5(23)9(25)15(6(24)2-20)33-18-14(30)12(28)16(8(4-22)32-18)34-17-13(29)11(27)10(26)7(3-21)31-17/h5-30H,1-4H2/t5-,6+,7+,8+,9+,10+,11-,12+,13+,14+,15+,16+,17+,18+/m0/s1

InChI Key

XJCCHWKNFMUJFE-CGQAXDJHSA-N

SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC(C(CO)O)C(C(CO)O)O)CO)O)O)O)O

Synonyms

maltotriitol

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC(C(CO)O)C(C(CO)O)O)CO)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)CO)O)O)O)O

Versatile Substrate for Enzymatic Reactions

Due to its structure, maltotriitol can be enzymatically broken down by specific enzymes. This makes it a valuable substrate for studying enzyme activity and kinetics. Researchers can monitor the rate of maltotriitol degradation by an enzyme to understand the enzyme's function and efficiency [].

For instance, maltotriitol can be used to study maltase, an enzyme that breaks down maltotriitol into glucose and galactose. By measuring the maltase activity in different conditions, researchers can gain insights into carbohydrate metabolism and factors affecting enzyme function [].

Effective Buffering Agent

Maltotriitol possesses buffering properties, meaning it can help maintain a stable pH in a solution. This characteristic makes it beneficial for various biochemical experiments where maintaining a specific pH is crucial for optimal enzyme activity or cellular processes [].

For example, researchers might use maltotriitol buffers in studies investigating protein folding or enzyme-substrate interactions. By maintaining a constant pH, maltotriitol ensures consistent reaction conditions and allows for accurate data interpretation [].

Stabilizer for Biological Processes

Maltotriitol can act as a stabilizer for biological molecules like proteins and enzymes. Its presence can help prevent these molecules from denaturing or losing their function under certain experimental conditions, such as high temperatures or exposure to organic solvents [].

This stabilizing property makes maltotriitol useful for preserving enzymes during purification or storage. Additionally, it can be used in assays where enzymes need to remain active for extended periods [].

Investigating Carbohydrate Metabolism

Maltotriitol offers a distinct advantage over other sugars in carbohydrate metabolism research. Unlike glucose, it enters a different metabolic pathway after being broken down by maltase. This allows researchers to study specific aspects of carbohydrate metabolism without interference from glucose utilization [].

Maltotriitol is a sugar alcohol with the chemical formula C₁₈H₃₄O₁₆, classified as a polyol. It is derived from maltose and consists of three glucose units linked together, making it part of the maltitol family of sugar alcohols. Maltotriitol is characterized by its sweet taste and low caloric content, making it a popular choice in sugar-free food products. Its structure features multiple hydroxyl groups (-OH), which contribute to its solubility and sweetening properties.

Maltotriitol can be produced through the hydrogenation of maltodextrins or maltose. The reaction involves the reduction of carbonyl groups in sugars to form alcohols. The general reaction can be represented as follows:

Maltose+H2CatalystMaltotriitol\text{Maltose}+H_2\xrightarrow{\text{Catalyst}}\text{Maltotriitol}

In this process, catalysts such as Raney nickel are commonly used to facilitate the hydrogenation reaction. Additionally, maltotriitol can undergo various

Research indicates that maltotriitol exhibits biological activity, particularly in inhibiting maltose metabolism in certain bacteria, such as Streptococcus mutans. It has been shown to reduce the rate of maltose transport and inhibit enzymes like amylomaltase, which are crucial for glycolysis in these microorganisms . This property makes maltotriitol potentially useful in dental health products aimed at reducing cavity-causing bacteria.

Maltotriitol can be synthesized through several methods:

  • Hydrogenation of Maltodextrins: This method involves treating maltodextrins with hydrogen gas in the presence of catalysts to produce maltotriitol-rich solutions .
  • Enzymatic Processes: Enzymes can be employed to catalyze the conversion of starch or maltose into maltotriitol under controlled conditions .
  • Chemical Hydrogenation: Direct hydrogenation of maltose or oligosaccharides using metal catalysts is another effective synthesis route.

Maltotriitol is utilized in various applications due to its sweetening properties and low caloric content:

  • Food Industry: It is commonly used as a sugar substitute in sugar-free and reduced-calorie products, including candies, baked goods, and beverages.
  • Pharmaceuticals: Maltotriitol serves as an excipient in drug formulations due to its non-cariogenic nature and ability to enhance the stability of active ingredients.
  • Cosmetics: Its moisturizing properties make it suitable for use in skin care products.

Studies have explored the interactions of maltotriitol with various biological systems. Notably, its inhibitory effect on Streptococcus mutans highlights its potential role in oral health by preventing the metabolism of sugars that lead to tooth decay . Further research may reveal additional interactions with other microbial species or human metabolic pathways.

Maltotriitol shares structural similarities with several other sugar alcohols. Below is a comparison highlighting its uniqueness:

CompoundFormulaCarbon AtomsUnique Features
MaltitolC₁₂H₂₂O₁₀12Derived from two glucose units; widely used sweetener.
SorbitolC₆H₁₄O₆6Commonly found in fruits; used for its laxative effects.
MannitolC₆H₁₄O₆6Used in medical applications; has diuretic properties.
ErythritolC₄H₁₀O₄4Naturally occurring; zero-calorie sweetener with digestive benefits.
XylitolC₅H₁₂O₅5Known for dental health benefits; derived from birch trees.

Maltotriitol's unique feature lies in its longer carbon chain (18 carbons) compared to other sugar alcohols, which contributes to its distinct sweetness profile and potential applications in food technology .

XLogP3

-7.4

UNII

53T184B7B7

Other CAS

32860-62-1

Wikipedia

Maltotriitol

Dates

Modify: 2023-08-15

Explore Compound Types